(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyloxy group attached to the methyl group at the third position and a hydroxymethyl group at the fifth position of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidin-2-one and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions during subsequent steps.
Formation of Intermediate: The protected benzyl alcohol is then reacted with pyrrolidin-2-one under basic conditions to form an intermediate compound.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5S)-3-((Methoxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(5S)-3-((Ethoxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(5S)-3-((Propoxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-(phenylmethoxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c15-7-12-6-11(13(16)14-12)9-17-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11?,12-/m0/s1 |
InChI Key |
SPKZBCVKORSQTB-KIYNQFGBSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)C1COCC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(NC(=O)C1COCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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